N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide
Description
Properties
IUPAC Name |
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3S2/c20-15(12-4-2-1-3-5-12)18-13-6-8-14(9-7-13)24(21,22)19-16-17-10-11-23-16/h1-11H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCLXOFOHGUKGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide typically involves the reaction of 2-ethoxybenzoyl chloride with sulfathiazole under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for potential therapeutic uses, including as an antibacterial agent.
Mechanism of Action
The mechanism of action of N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to cell lysis and death. This action is enhanced when the compound is used in conjunction with cell-penetrating peptides, which facilitate its entry into bacterial cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural Modifications and Impact on Activity
- Substituents on Benzamide: The 2,4-dichloro variant () exhibits stronger antimicrobial activity due to halogen-induced electron withdrawal, improving target binding . Methylthio () and phenoxy () groups introduce steric and electronic effects, altering metabolic stability and receptor affinity .
- Furan-methyl-sulfamoyl () improves solubility via polar oxygen atoms, balancing lipophilicity for oral bioavailability .
Heterocycle Replacements :
- Compounds with benzothiazole () instead of thiazole show shifted pharmacokinetic profiles due to increased aromatic surface area and π-π stacking .
Physicochemical and Pharmacokinetic Properties
- Molecular Weight :
- Lipophilicity (logP) :
- Dimethoxyphenyl () and methylthio () groups increase logP, enhancing membrane permeability but risking solubility issues .
- Sulfamoyl and furan groups () reduce logP, improving aqueous solubility .
Biological Activity
N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C16H14N4O3S2
- Molecular Weight : 378.43 g/mol
- IUPAC Name : this compound
The compound features a thiazole ring linked to a sulfamoyl group and a benzamide moiety, which are critical for its biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties against various pathogens. The following table summarizes its activity against selected bacterial and fungal strains:
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Pseudomonas aeruginosa | Moderate inhibition | |
| Candida albicans | Significant inhibition |
In vitro studies have shown that the compound demonstrates effective antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 200 µg/mL depending on the pathogen tested .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial cells.
- Disruption of Cell Membranes : The compound disrupts bacterial cell membranes, leading to cell lysis.
- Enzyme Inhibition : It inhibits essential enzymes involved in bacterial metabolism and replication, contributing to its antimicrobial effects.
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antibacterial Studies : A study published in the Turkish Journal of Chemistry evaluated several derivatives of benzamide containing thiazole rings. The results indicated that these compounds could serve as potent inhibitors against human carbonic anhydrases (hCA I and hCA II), with IC50 values ranging from 0.09 µM to 0.58 µM .
- Antifungal Studies : Another investigation assessed the antifungal activity against Candida species, revealing that this compound exhibited significant activity comparable to standard antifungal agents .
Q & A
Basic: What synthetic strategies are recommended for synthesizing N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide with high purity?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Sulfonylation : React 4-aminophenyl sulfonamide derivatives with thiazole-containing reagents under basic conditions (e.g., triethylamine in DMF or dichloromethane) .
Acylation : Introduce the benzamide moiety via coupling reactions using benzoyl chloride derivatives. Temperature control (0–5°C) during this step minimizes side reactions .
Purification : Use column chromatography or recrystallization (common solvents: ethanol/water mixtures) to isolate the product. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via NMR (e.g., amide proton at δ 10.2–10.8 ppm) .
Key Reaction Conditions:
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Solvent | DMF, Dichloromethane | |
| Base | Triethylamine | |
| Temperature Control | 0–5°C (acylations) |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm sulfonamide (δ 3.1–3.3 ppm for S–NH) and benzamide (δ 7.8–8.2 ppm for aromatic protons) groups .
- Mass Spectrometry : ESI-MS typically shows a molecular ion peak at m/z 428.31 (C₁₆H₁₃N₃O₃S₂) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for solid-state validation .
Advanced: How do electron-withdrawing substituents (e.g., trifluoromethyl) influence the compound’s reactivity and bioactivity?
Methodological Answer:
- Reactivity : Electron-withdrawing groups enhance electrophilicity, facilitating nucleophilic aromatic substitution (e.g., reactions with amines or thiols). For example, trifluoromethyl groups increase oxidative stability but may reduce solubility .
- Bioactivity : Substituents modulate interactions with biological targets. In enzyme inhibition assays, trifluoromethyl derivatives show higher binding affinity to carbonic anhydrase II (hCA II) due to hydrophobic interactions in the active site .
Example SAR Data:
| Substituent | hCA II IC₅₀ (nM) | Reference |
|---|---|---|
| -CF₃ | 12.5 | |
| -H (parent compound) | 45.8 |
Advanced: How can conflicting data between in vitro and in silico studies be resolved?
Methodological Answer:
- Validate Computational Models : Re-dock the compound using crystal structures (e.g., PDB ID: 5NY3 for hCA II) and adjust force fields to account for solvation effects .
- Replicate Assays : Perform dose-response curves (e.g., 0.1–100 µM) under standardized conditions (pH 7.4, 37°C) to confirm IC₅₀ values. Discrepancies may arise from assay interference (e.g., compound aggregation) .
Basic: What solvents and bases optimize the acylation step in synthesis?
Methodological Answer:
- Solvents : Dichloromethane (for low-temperature reactions) or DMF (for high solubility of intermediates).
- Bases : Triethylamine (2.5 eq) to neutralize HCl byproducts. Avoid pyridine due to slower reaction kinetics .
Advanced: What strategies improve yield in multi-step syntheses with competing side reactions?
Methodological Answer:
-
Stepwise Quenching : After sulfonylation, quench excess reagents with ice-cold water to prevent over-reaction.
-
Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to protect amines during acylation, then remove with TFA .
-
Yield Data :
Step Yield Range Reference Sulfonylation 70–85% Acylation 60–75%
Basic: How is the compound’s antimicrobial activity evaluated in academic research?
Methodological Answer:
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (concentration range: 1–128 µg/mL). The thiazole and sulfonamide moieties disrupt bacterial folate synthesis .
- Zone of Inhibition : Agar diffusion assays (20 µg/disk) show activity comparable to sulfamethoxazole .
Advanced: What computational tools predict binding modes to tyrosine kinase or carbonic anhydrase targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters. The compound’s sulfonamide group forms hydrogen bonds with Zn²⁺ in hCA II’s active site .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of the protein-ligand complex (RMSD < 2.0 Å acceptable) .
Basic: What are the compound’s key physicochemical properties?
Methodological Answer:
- LogP : 2.8 (predicted via ChemDraw), indicating moderate lipophilicity.
- Solubility : <0.1 mg/mL in water; improves with DMSO or PEG-400 .
- Thermal Stability : Decomposes at 215–220°C (DSC data) .
Advanced: How can researchers address low bioavailability in preclinical studies?
Methodological Answer:
- Prodrug Design : Introduce phosphate esters at the sulfonamide group to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release. In vivo PK studies in rodents show 3x higher AUC compared to free compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
